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Compound of Interest

Compound Name: 6-Amino-1,3-dimethyluracil

Cat. No.: B104193 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
amino-1,3-dimethyluracil, a key intermediate in pharmaceutical synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for obtaining these spectra. This document is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis.

Spectroscopic Data Summary
The empirical formula for 6-Amino-1,3-dimethyluracil is C₆H₉N₃O₂ with a molecular weight of

155.15 g/mol .[1] The spectroscopic data presented below provides structural confirmation of

the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms

in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a

standard reference.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

4.88 s 1H H-5

6.44 s (br) 2H -NH₂

3.29 s 3H N-CH₃

3.12 s 3H N-CH₃

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon

skeleton of the molecule.

Chemical Shift (ppm) Assignment

163.0 C-6

154.5 C-4

151.7 C-2

76.5 C-5

34.0 N-CH₃

27.2 N-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule

based on the absorption of infrared radiation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3421 Strong, Broad N-H stretch (Amino group)

3328, 3195 Medium N-H stretch (Amino group)

3100 Medium C-H stretch (Aromatic/Vinylic)

1695 Strong C=O stretch (Carbonyl)

1630 Strong
C=O stretch (Carbonyl) & N-H

bend

1560 Strong C=C stretch (Aromatic/Vinylic)

1450 Medium C-H bend (Methyl)

750 Medium N-H wag

Sample Preparation: KBr Pellet[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues.

m/z Relative Intensity (%) Assignment

155 100 [M]⁺ (Molecular Ion)

98 45 [M - HNCO - CH₃]⁺

82 30 [M - HNCO - CH₃ - NH₂]⁺

57 25 [CH₃-N=C=O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic analyses performed on 6-
Amino-1,3-dimethyluracil.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of 6-Amino-1,3-dimethyluracil and dissolve it in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

Spectrometer: 400 MHz NMR Spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50

ppm for ¹H and δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 6-Amino-1,3-dimethyluracil with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Background: A background spectrum of the empty sample compartment is recorded prior

to sample analysis.

Data Acquisition:

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the IR spectrum.

The resulting spectrum is typically plotted as transmittance (%) versus wavenumber

(cm⁻¹).
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Mass Spectrometry Protocol
Sample Introduction (GC-MS):

Dissolve a small amount of 6-Amino-1,3-dimethyluracil in a suitable volatile solvent

(e.g., methanol or dichloromethane).

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

GC Parameters:

Column: A suitable capillary column (e.g., HP-5MS).

Carrier Gas: Helium.

Injection Mode: Splitless.

Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final

temperature (e.g., 250 °C) to ensure elution of the compound.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40 - 400.

Data Analysis:

The mass spectrum of the compound is obtained from the GC peak corresponding to 6-
Amino-1,3-dimethyluracil.

The molecular ion peak and the fragmentation pattern are analyzed to confirm the

structure.

Workflow and Data Integration
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 6-
Amino-1,3-dimethyluracil, from sample preparation to structural elucidation.

Spectroscopic Analysis Workflow for 6-Amino-1,3-dimethyluracil

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

6-Amino-1,3-dimethyluracil
(Pure Sample)

Dissolve in
DMSO-d6

Prepare KBr
Pellet

Dissolve in
Volatile Solvent

NMR Acquisition
(¹H & ¹³C) FT-IR Acquisition GC-MS Acquisition

NMR Data Processing
(FT, Phasing, Calibration) IR Spectrum Generation Mass Spectrum Generation

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b104193?utm_src=pdf-body
https://www.benchchem.com/product/b104193?utm_src=pdf-body
https://www.benchchem.com/product/b104193?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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